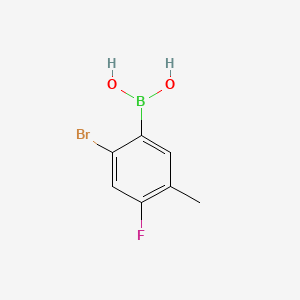(2-Bromo-4-fluoro-5-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC18788050
Molecular Formula: C7H7BBrFO2
Molecular Weight: 232.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BBrFO2 |
|---|---|
| Molecular Weight | 232.84 g/mol |
| IUPAC Name | (2-bromo-4-fluoro-5-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |
| Standard InChI Key | ANHGXSYNBILVJJ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C=C1Br)F)C)(O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with bromine (Br), fluorine (F), and a methyl group (CH), with a boronic acid (-B(OH)) functional group. The IUPAC name, (2-bromo-4-fluoro-5-methylphenyl)boronic acid, indicates the positions of substituents relative to the boronic acid group at position 1. Key structural features include:
-
Bromine at position 2: Introduces steric bulk and electron-withdrawing effects.
-
Fluorine at position 4: Enhances electrophilicity via inductive effects.
-
Methyl group at position 5: Provides steric stabilization without significantly altering electronic properties .
The molecular weight is calculated as 232.84 g/mol, consistent with the formula .
Spectroscopic and Computational Data
-
3D Conformation: Conformer generation is restricted due to unsupported elements in MMFF94s force field calculations .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:
-
Starting Material: 2-Bromo-4-fluoro-5-methylbromobenzene.
-
Borylation: Reaction with bis(pinacolato)diboron () in the presence of catalyst and potassium acetate () in tetrahydrofuran (THF) at 80°C.
-
Workup: Acidic hydrolysis of the boronic ester intermediate yields the boronic acid.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl |
| Solvent | THF |
| Temperature | 80°C |
| Yield | 60–75% (typical) |
Industrial Scalability
Industrial production optimizes for cost and environmental impact:
-
Continuous Flow Reactors: Improve heat transfer and reduce reaction time.
-
Catalyst Recycling: Palladium recovery systems minimize waste.
-
Purity Standards: Recrystallization from ethanol/water mixtures achieves >98% purity.
Physicochemical Properties
Stability and Reactivity
-
Air Sensitivity: The boronic acid group undergoes slow oxidation in air, necessitating storage under inert atmospheres.
-
Solubility:
Solvent Solubility (mg/mL) THF 25.4 Ethanol 12.1 Water <0.1 -
Thermal Decomposition: Onset at 180°C, with exothermic decomposition releasing and .
Comparative Analysis with Analogues
| Compound | Substituents | Reactivity in Suzuki Coupling |
|---|---|---|
| 4-Fluorophenylboronic acid | F at para | Moderate |
| 2-Bromo-4-fluoro-5-methylphenyl | Br, F, CH | High |
| 2,4-Dibromophenylboronic acid | Br at ortho/para | Low |
The methyl group at position 5 mitigates steric hindrance from bromine, enhancing coupling efficiency.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This reaction couples the boronic acid with aryl halides to form biaryl structures, pivotal in pharmaceutical synthesis. For example:
-
Anticancer Agent Synthesis: Coupling with 5-chloro-2-aminopyrimidine yields inhibitors of kinase enzymes.
-
Reaction Optimization:
Base Catalyst Yield (%) KCO Pd(PPh) 82 NaHCO Pd(OAc) 68
Protodeboronation Studies
Protodeboronation (B–C bond cleavage) is a competing reaction in aqueous media. Kinetic studies reveal:
where electron-withdrawing groups (e.g., F) accelerate the process.
Future Directions and Challenges
Catalytic Asymmetric Synthesis
Developing enantioselective routes to chiral biaryls remains a challenge. Recent advances in chiral palladium catalysts show promise.
Drug Delivery Systems
Boronic acid-functionalized nanoparticles for targeted cancer therapy are under investigation, leveraging pH-dependent binding to sialic acid residues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume